Cas no 496056-53-2 (4-(m-tolylmethyl)piperidine)

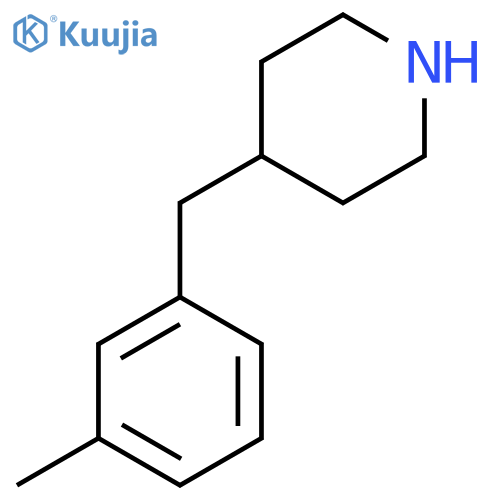

4-(m-tolylmethyl)piperidine structure

商品名:4-(m-tolylmethyl)piperidine

4-(m-tolylmethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-METHYL-BENZYL)-PIPERIDINE

- 4-(3-methylbenzyl)piperidine

- 4-[(3-methylphenyl)methyl]piperidine

- 4-(3-methyl-benzyl)piperidine

- 4-(m-methylbenzyl)piperidine

- AB21595

- AG-F-66017

- CTK4J1434

- KB-237970

- SureCN3958847

- SCHEMBL3958847

- RIMFOUPCWRHPHG-UHFFFAOYSA-N

- DTXSID00457212

- CS-0280470

- 496056-53-2

- EN300-1275778

- AKOS011515667

- 4-(m-tolylmethyl)piperidine

-

- MDL: MFCD05189924

- インチ: 1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3

- InChIKey: RIMFOUPCWRHPHG-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2C=CC=C(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 189.15200

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 0.96

- ふってん: 298.3°C at 760 mmHg

- フラッシュポイント: 137.1°C

- 屈折率: 1.525

- PSA: 12.03000

- LogP: 2.86590

4-(m-tolylmethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM179182-1g |

4-(3-methylbenzyl)piperidine |

496056-53-2 | 95% | 1g |

$220 | 2023-01-19 | |

| Enamine | EN300-1275778-250mg |

4-[(3-methylphenyl)methyl]piperidine |

496056-53-2 | 250mg |

$513.0 | 2023-10-01 | ||

| Enamine | EN300-1275778-5000mg |

4-[(3-methylphenyl)methyl]piperidine |

496056-53-2 | 5000mg |

$1614.0 | 2023-10-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-5G |

4-(m-tolylmethyl)piperidine |

496056-53-2 | 95% | 5g |

¥ 3,841.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-10G |

4-(m-tolylmethyl)piperidine |

496056-53-2 | 95% | 10g |

¥ 6,402.00 | 2023-04-13 | |

| Chemenu | CM179182-5g |

4-(3-methylbenzyl)piperidine |

496056-53-2 | 95% | 5g |

$704 | 2021-08-05 | |

| Alichem | A129004274-1g |

4-(3-Methylbenzyl)piperidine |

496056-53-2 | 95% | 1g |

$400.00 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-1G |

4-(m-tolylmethyl)piperidine |

496056-53-2 | 95% | 1g |

¥ 1,280.00 | 2023-04-13 | |

| Enamine | EN300-1275778-1000mg |

4-[(3-methylphenyl)methyl]piperidine |

496056-53-2 | 1000mg |

$557.0 | 2023-10-01 | ||

| Enamine | EN300-1275778-50mg |

4-[(3-methylphenyl)methyl]piperidine |

496056-53-2 | 50mg |

$468.0 | 2023-10-01 |

4-(m-tolylmethyl)piperidine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

496056-53-2 (4-(m-tolylmethyl)piperidine) 関連製品

- 67306-00-7(Fenpropidin)

- 73252-01-4(4-Phenylazepane)

- 13603-25-3(3-Benzylpiperidine)

- 3540-95-2(Fenpiprane)

- 180160-99-0(Piperidine,4-(2-naphthalenyl)-)

- 18495-82-4(4-(3-Phenylpropyl)piperidine)

- 51069-11-5(4-Phenylquinuclidine)

- 111153-83-4(4-(m-tolyl)piperidine)

- 31252-42-3(4-Benzylpiperidine)

- 771-99-3(4-Phenylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:496056-53-2)4-(m-tolylmethyl)piperidine

清らかである:99%

はかる:1g

価格 ($):178.0